molecular formula C19H16N6O3S2 B4225247 (3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone

(3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone

Cat. No.: B4225247
M. Wt: 440.5 g/mol
InChI Key: NNZIERDOBKZZBG-UHFFFAOYSA-N
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Description

1-(2-nitrobenzoyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a nitrobenzoyl group, two thienylmethyl groups, and a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-nitrobenzoyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where a benzoyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of Thienylmethyl Groups: The thienylmethyl groups are attached through a substitution reaction, where the triazole ring is reacted with thienylmethyl halides under basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

1-(2-nitrobenzoyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl groups, where nucleophiles can replace the thienylmethyl moiety.

Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-nitrobenzoyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The thienylmethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

1-(2-nitrobenzoyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:

    1-(2-nitrobenzoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine: This compound has a phenyl group instead of a second thienylmethyl group, which may affect its chemical reactivity and biological activity.

    1-(2-nitrobenzoyl)-3-(3-pyridinyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine: The presence of a pyridinyl group introduces additional nitrogen atoms, potentially altering its interaction with biological targets.

    (2-Nitrophenyl){3-(3-pyridinyl)-5-[(2-thienylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone: This compound has a similar structure but includes an amino group, which may influence its solubility and reactivity.

The uniqueness of 1-(2-nitrobenzoyl)-N,N’-bis(2-thienylmethyl)-1H-1,2,4-triazole-3,5-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S2/c26-17(15-7-1-2-8-16(15)25(27)28)24-19(21-12-14-6-4-10-30-14)22-18(23-24)20-11-13-5-3-9-29-13/h1-10H,11-12H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZIERDOBKZZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)NCC3=CC=CS3)NCC4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
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(3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
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(3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
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(3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
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(3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone
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(3,5-bis((thiophen-2-ylmethyl)amino)-1H-1,2,4-triazol-1-yl)(2-nitrophenyl)methanone

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